molecular formula C12H9N3O B2432740 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile CAS No. 910037-21-7

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile

Cat. No.: B2432740
CAS No.: 910037-21-7
M. Wt: 211.224
InChI Key: NOVGVEZLEUMVKJ-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 g/mol It is characterized by the presence of a benzonitrile group attached to a 6-methylpyrazin-2-yloxy moiety

Preparation Methods

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon (Pd/C), and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(6-Methylpyrazin-2-yl)oxy]benzonitrile can be compared with other similar compounds, such as:

    4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which may result in different chemical and biological properties.

    4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde: The presence of an aldehyde group in this compound can lead to different reactivity and applications.

    4-[(6-Methylpyrazin-2-yl)oxy]benzyl alcohol: This compound contains a hydroxyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-9-7-14-8-12(15-9)16-11-4-2-10(6-13)3-5-11/h2-5,7-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVGVEZLEUMVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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